2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one
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Overview
Description
2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one typically involves the bromination of a pyrano-pyridine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the pyrano-pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrano-pyridine core structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridin-5-one
- 2-fluoro-5H,6H,8H-pyrano[3,4-b]pyridin-5-one
- 2-iodo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one
Uniqueness
2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable for certain applications.
Properties
CAS No. |
1256805-52-3 |
---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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